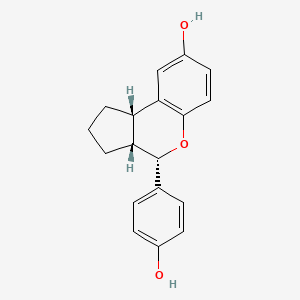
Serba-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Serba-2 involves the preparation of substituted benzopyrans. One common method includes the reaction of 4-hydroxyphenyl with cyclopentane derivatives under specific conditions to form the hexahydrocyclopenta[c]chromen-8-ol structure . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in powder form and stored at -20°C for long-term stability .
Analyse Des Réactions Chimiques
Types of Reactions
Serba-2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Serba-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogen receptor interactions and ligand binding.
Biology: Investigated for its role in modulating estrogen receptor beta activity in various biological systems.
Mécanisme D'action
Serba-2 exerts its effects by selectively binding to the estrogen receptor beta. This binding induces conformational changes in the receptor, leading to the activation of specific gene transcription pathways. The compound demonstrates high affinity and selectivity for the estrogen receptor beta over the estrogen receptor alpha, making it a potent and specific agonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erteberel (SERBA-1): An enantiomer of Serba-2, more potent and selective for the estrogen receptor beta.
8β-VE2: Another selective estrogen receptor beta agonist with similar properties.
Diarylpropionitrile: Known for its selective binding to the estrogen receptor beta.
ERB-196: A selective estrogen receptor beta agonist with distinct pharmacological properties.
Prinaberel: Another compound with high selectivity for the estrogen receptor beta.
Uniqueness of this compound
This compound stands out due to its high selectivity and efficacy in binding to the estrogen receptor beta. Its unique structure and binding properties make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
533884-10-5 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |
Clé InChI |
XIESSJVMWNJCGZ-HDMKZQKVSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |
SMILES canonique |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


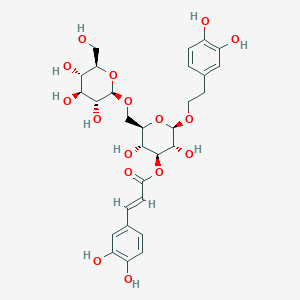

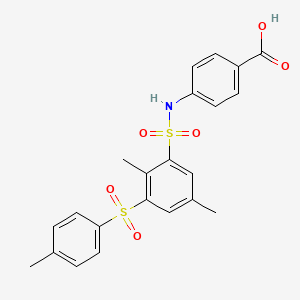
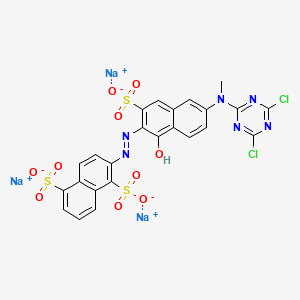
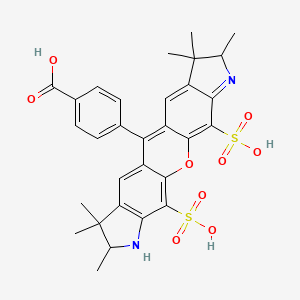
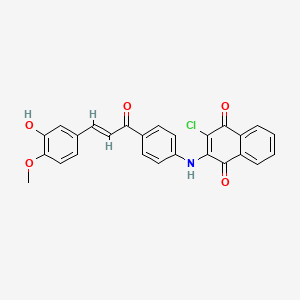
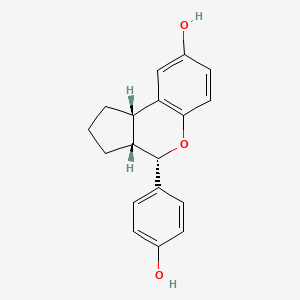

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

